beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-
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Overview
Description
beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-: is a complex organic compound that belongs to the class of beta-amino acids. This compound is characterized by the presence of a beta-alanine backbone substituted with a cyclohexylamino group and an anthracenyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the beta-alanine backbone: This can be achieved through the decarboxylation of L-aspartate, catalyzed by aspartate decarboxylase.
Introduction of the cyclohexylamino group: This step involves the reaction of beta-alanine with cyclohexylamine under appropriate conditions to form the N-cyclohexyl-beta-alanine intermediate.
Attachment of the anthracenyl moiety: The final step involves the coupling of the N-cyclohexyl-beta-alanine intermediate with an anthracenyl derivative, such as 9,10-dihydro-9,10-dioxoanthracene, under suitable reaction conditions.
Industrial Production Methods: Industrial production of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinone derivatives of the anthracenyl moiety.
Reduction: Dihydro derivatives of the anthracenyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of novel compounds:
Biology:
Biological activity studies: The compound’s structural features make it a candidate for studying biological activities such as antibacterial, antiviral, and anticancer properties.
Medicine:
Drug development: The compound’s potential biological activities make it a subject of interest in drug discovery and development, particularly for designing new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features . For example, the anthracenyl moiety can interact with DNA and proteins, leading to potential anticancer effects . The cyclohexylamino group can modulate the activity of enzymes involved in neurotransmitter synthesis and metabolism .
Comparison with Similar Compounds
N-(4-iodophenyl)-beta-alanine derivatives: These compounds share the beta-alanine backbone but differ in the substituent groups, leading to variations in their biological activities.
beta-N-Methylamino-L-alanine (BMAA): A non-protein amino acid with neurotoxic properties, structurally similar to beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- but with different biological effects.
Uniqueness: The uniqueness of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- lies in its combination of the beta-alanine backbone with the cyclohexylamino and anthracenyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
68003-43-0 |
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Molecular Formula |
C23H24N2O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]propanoic acid |
InChI |
InChI=1S/C23H24N2O4/c26-19(27)12-13-24-17-10-11-18(25-14-6-2-1-3-7-14)21-20(17)22(28)15-8-4-5-9-16(15)23(21)29/h4-5,8-11,14,24-25H,1-3,6-7,12-13H2,(H,26,27) |
InChI Key |
XYEVKYLQCGMFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)NCCC(=O)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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